JNJ-38877605: A Technical Guide to its c-Met Inhibition Pathway
JNJ-38877605: A Technical Guide to its c-Met Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38877605 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Extensive preclinical investigations demonstrated its ability to inhibit both HGF-stimulated and constitutively active c-Met phosphorylation, leading to the suppression of downstream signaling pathways implicated in cell proliferation, survival, and invasion.[2] In cellular assays, JNJ-38877605 exhibited low nanomolar efficacy in inhibiting c-Met activity and cell growth in c-Met dependent cancer cell lines.[2] Furthermore, in vivo studies using a GTL16 gastric carcinoma xenograft model showed significant tumor growth inhibition and modulation of plasma biomarkers. Despite promising preclinical activity, the clinical development of JNJ-38877605 was terminated in Phase I due to species-specific renal toxicity. This toxicity was attributed to the formation of insoluble metabolites generated by aldehyde oxidase, an enzyme with differing activity between preclinical species and humans. This document provides a comprehensive technical overview of the c-Met inhibition pathway of JNJ-38877605, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: c-Met Inhibition
JNJ-38877605 exerts its therapeutic effect by directly targeting the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor. As an ATP-competitive inhibitor, JNJ-38877605 binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This inhibition is highly selective, with JNJ-38877605 demonstrating over 600-fold greater potency for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways crucial for cell growth, survival, and motility.
Signaling Pathways Downstream of c-Met
The primary signaling cascades activated by c-Met include:
-
RAS/MAPK Pathway: This pathway is centrally involved in cell proliferation and differentiation.
-
PI3K/AKT Pathway: This cascade plays a critical role in cell survival by inhibiting apoptosis.
-
STAT3 Pathway: Activation of STAT3 is associated with cell proliferation and survival.
-
FAK/Paxillin Pathway: This pathway is involved in cell motility and invasion.
By blocking the initial autophosphorylation of c-Met, JNJ-38877605 effectively abrogates the activation of these downstream pathways, thereby inhibiting the oncogenic signaling driven by an overactive c-Met receptor.
Figure 1: JNJ-38877605 Inhibition of the c-Met Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of JNJ-38877605.
| Parameter | Value | Assay Type | Reference |
| c-Met IC50 | 4 nM | Biochemical Kinase Assay | |
| Selectivity | >600-fold vs. >200 kinases | Kinase Panel Screening |
Table 1: Biochemical Activity of JNJ-38877605.
| Cell Line | IC50 (nM) | Assay Type | Reference |
| EBC1 (NSCLC) | 9.5 | Proliferation Assay (72h) | |
| MKN45 (Gastric) | 10.9 | Proliferation Assay (72h) | |
| SNU5 (Gastric) | 15.8 | Proliferation Assay (72h) |
Table 2: In Vitro Cellular Proliferation IC50 Values for JNJ-38877605.
| Biomarker | Change in Plasma Levels | Animal Model | Treatment | Reference |
| Human IL-8 | Decrease from 0.150 ng/mL to 0.050 ng/mL | GTL16 Xenograft (nu/nu mice) | 40 mg/kg/day p.o. for 72h | |
| Human GROα | Decrease from 0.080 ng/mL to 0.030 ng/mL | GTL16 Xenograft (nu/nu mice) | 40 mg/kg/day p.o. for 72h | |
| Human uPAR | >50% reduction | GTL16 Xenograft (nu/nu mice) | 40 mg/kg/day p.o. for 72h |
Table 3: In Vivo Pharmacodynamic Biomarker Modulation by JNJ-38877605.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to characterize JNJ-38877605.
Biochemical c-Met Kinase Assay
Objective: To determine the in vitro inhibitory activity of JNJ-38877605 on the c-Met kinase.
Methodology: A standard biochemical kinase assay format, such as a radiometric or luminescence-based assay, is employed.
-
Reagents: Recombinant human c-Met kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or non-radiolabeled depending on the assay format), JNJ-38877605 at various concentrations, kinase assay buffer.
-
Procedure:
-
The c-Met enzyme is incubated with varying concentrations of JNJ-38877605 in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of JNJ-38877605 relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular c-Met Phosphorylation Assay
Objective: To assess the ability of JNJ-38877605 to inhibit c-Met phosphorylation in a cellular context.
Methodology: Western blotting is a common method for this assessment.
-
Cell Culture: c-Met dependent cancer cell lines (e.g., GTL16, EBC1, MKN45) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with various concentrations of JNJ-38877605 for a specified duration. For HGF-stimulated models, cells are serum-starved prior to treatment and then stimulated with HGF.
-
Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total c-Met as a loading control.
-
-
Data Analysis: The band intensities for p-c-Met and total c-Met are quantified using densitometry software. The ratio of p-c-Met to total c-Met is calculated to determine the extent of inhibition.
Figure 2: Western Blot Workflow for c-Met Phosphorylation Analysis.
In Vivo GTL16 Xenograft Model
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of JNJ-38877605 in a preclinical animal model.
Methodology:
-
Animal Model: 6-week-old female immunodeficient nu/nu mice are used.
-
Tumor Implantation: GTL16 human gastric carcinoma cells are inoculated subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into vehicle control and treatment groups. JNJ-38877605 is administered orally (p.o.) at a dose of 40 mg/kg/day.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Pharmacodynamic Analysis: At the end of the treatment period, blood samples are collected for the analysis of plasma biomarkers such as IL-8, GROα, and uPAR using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Biomarker levels are compared between the groups to assess the pharmacodynamic effects of the drug.
Aldehyde Oxidase Metabolite Analysis
Objective: To investigate the metabolism of JNJ-38877605 by aldehyde oxidase.
Methodology:
-
In Vitro Metabolism: JNJ-38877605 is incubated with liver cytosol or S9 fractions from different species (human, rabbit, rat, dog) in the presence of necessary cofactors.
-
Metabolite Identification: The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.
-
In Vivo Metabolite Profiling: Plasma and urine samples from preclinical species and humans treated with JNJ-38877605 are analyzed by LC-MS to determine the in vivo metabolite profiles.
-
Data Analysis: The metabolic profiles are compared across species to identify any species-specific metabolites. The role of aldehyde oxidase is confirmed by using specific inhibitors of the enzyme in the in vitro assays.
The Challenge of Species-Specific Toxicity
The clinical development of JNJ-38877605 was halted due to unexpected renal toxicity observed in a Phase I clinical trial. This toxicity was not predicted by preclinical studies in rats and dogs. Subsequent investigations revealed that the toxicity was caused by the formation of poorly soluble metabolites of JNJ-38877605.
The key enzyme responsible for the formation of these nephrotoxic metabolites was identified as aldehyde oxidase. Importantly, the activity of this enzyme varies significantly between different species. Humans and rabbits exhibit high aldehyde oxidase activity, leading to the formation of the insoluble metabolites, while rats and dogs have much lower activity, which is why the toxicity was not observed in the initial preclinical safety studies. This unfortunate outcome highlights the critical importance of understanding inter-species differences in drug metabolism during preclinical development.
Figure 3: Species-Specific Metabolism and Toxicity of JNJ-38877605.
Conclusion
JNJ-38877605 is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase with demonstrated preclinical anti-tumor activity. Its mechanism of action involves the direct inhibition of c-Met autophosphorylation, leading to the blockade of key downstream signaling pathways that drive cancer cell proliferation, survival, and invasion. While its clinical development was unfortunately terminated due to unforeseen species-specific renal toxicity, the study of JNJ-38877605 has provided valuable insights into the therapeutic targeting of c-Met and has underscored the critical importance of thoroughly investigating inter-species differences in drug metabolism during the preclinical phase of drug development. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery.
